3-Fluoro-4-hydroxyphenylboronic acid pinacol ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3-fluoro-4-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert it into various hydroxy-substituted phenylboronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions include various substituted phenylboronic esters and phenolic compounds .
Scientific Research Applications
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of boron-containing drugs and biochemical probes . The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: This compound has similar structural features but with a methoxy group instead of a fluoro group.
4-Fluorophenylboronic acid pinacol ester: Similar in structure but lacks the hydroxy group.
Pyridine-4-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester is unique due to its specific combination of fluoro and hydroxy substituents on the phenyl ring, which imparts distinct reactivity and binding properties .
Properties
Molecular Formula |
C12H18BFO4 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
(3-fluoro-4-hydroxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C12H18BFO4/c1-11(2,16)12(3,4)18-13(17)8-5-6-10(15)9(14)7-8/h5-7,15-17H,1-4H3 |
InChI Key |
NTERASUSORURQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)F)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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